molecular formula C14H29NO6 B13433165 tert-butyl N-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]carbamate

tert-butyl N-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]carbamate

Cat. No.: B13433165
M. Wt: 307.38 g/mol
InChI Key: LRPRGSISFTZFAG-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to form stable complexes and its reactivity in different chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]carbamate typically involves the reaction of triethylene glycol with tert-butyl acrylate in the presence of a base such as sodium. The reaction is carried out in a solvent like tetrahydrofuran at room temperature for 24 hours. After the reaction, the product is purified using standard techniques such as extraction and chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while substitution reactions can produce ethers or esters.

Scientific Research Applications

Tert-butyl N-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]carbamate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]carbamate involves its interaction with specific molecular targets. The hydroxyl and carbamate groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The compound can also act as a ligand, forming stable complexes with metal ions and other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
  • Tert-butyl 12-hydroxy-4,7,10-trioxadodecanoate
  • Tert-butyl 12-amino-4,7,10-trioxadodecanoate

Uniqueness

Tert-butyl N-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]carbamate is unique due to its specific structure, which provides multiple reactive sites and the ability to form stable complexes. This makes it particularly useful in applications requiring precise molecular interactions and stability .

Properties

Molecular Formula

C14H29NO6

Molecular Weight

307.38 g/mol

IUPAC Name

tert-butyl N-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]carbamate

InChI

InChI=1S/C14H29NO6/c1-14(2,3)21-13(17)15-5-4-7-18-9-11-20-12-10-19-8-6-16/h16H,4-12H2,1-3H3,(H,15,17)

InChI Key

LRPRGSISFTZFAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCOCCOCCO

Origin of Product

United States

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